

Lipoamido-PEG2-OH: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Lipoamido-PEG2-OH

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This technical guide provides an in-depth overview of **Lipoamido-PEG2-OH**, a heterobifunctional linker increasingly utilized in advanced drug delivery and targeted protein degradation. Tailored for researchers, scientists, and drug development professionals, this document details the molecule's physicochemical properties, provides experimental protocols for its synthesis and application, and illustrates its role in key biochemical pathways.

Core Molecular Data

Lipoamido-PEG2-OH is a versatile molecule featuring a lipoamide group, a two-unit polyethylene glycol (PEG) spacer, and a terminal hydroxyl group. This structure imparts unique characteristics beneficial for various bioconjugation applications.

Property	Value	Citation(s)
Molecular Weight	337.50 g/mol	[1][2]
Chemical Formula	C14H27NO4S2	[1][2]
CAS Number	1674386-82-3	[1]
Chemical Name	5-(1,2-dithiolan-3-yl)-N-{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}pentanamide	[1]

Experimental Protocols

Synthesis of Lipoamido-PEG2-OH

This protocol describes a representative method for the synthesis of **Lipoamido-PEG2-OH** via amide coupling of lipoic acid and 2-(2-(2-aminoethoxy)ethoxy)ethanol.

Materials:

- Lipoic acid
- 2-(2-(2-aminoethoxy)ethoxy)ethanol
- N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
- N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)
- Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
- Sodium bicarbonate (NaHCO₃) solution (saturated)
- Brine
- Anhydrous magnesium sulfate (MgSO₄)
- Silica gel for column chromatography
- Ethyl acetate and hexane (for chromatography)

Procedure:

- Activation of Lipoic Acid:
 - Dissolve lipoic acid (1 equivalent) in anhydrous DCM or DMF.
 - Add NHS (1.1 equivalents) and DCC (1.1 equivalents) or HATU (1.1 equivalents) and HOBt (1.1 equivalents).

- Stir the reaction mixture at room temperature for 2-4 hours to form the activated NHS ester of lipoic acid.
- Amide Coupling:
 - In a separate flask, dissolve 2-(2-(2-aminoethoxy)ethoxy)ethanol (1 equivalent) in anhydrous DCM or DMF.
 - Slowly add the activated lipoic acid solution to the amino-PEG-alcohol solution.
 - Stir the reaction mixture at room temperature overnight.
- Work-up and Purification:
 - Filter the reaction mixture to remove the dicyclohexylurea byproduct if DCC was used.
 - Dilute the filtrate with DCM and wash sequentially with saturated NaHCO₃ solution and brine.
 - Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
 - Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield pure **Lipoamido-PEG2-OH**.

Application in Lipid Nanoparticle (LNP) Formulation

Lipoamido-PEG2-OH can be incorporated as a PEGylated lipid in the formulation of LNPs for drug delivery. The lipoamide moiety can facilitate surface functionalization, while the PEG spacer provides a hydrophilic shield.

Materials:

- Ionizable lipid (e.g., DLin-MC3-DMA)
- Helper lipid (e.g., DSPC)
- Cholesterol

- **Lipoamido-PEG2-OH**
- Ethanol
- Aqueous buffer (e.g., citrate buffer, pH 4.0) containing the therapeutic cargo (e.g., mRNA)
- Phosphate-buffered saline (PBS), pH 7.4

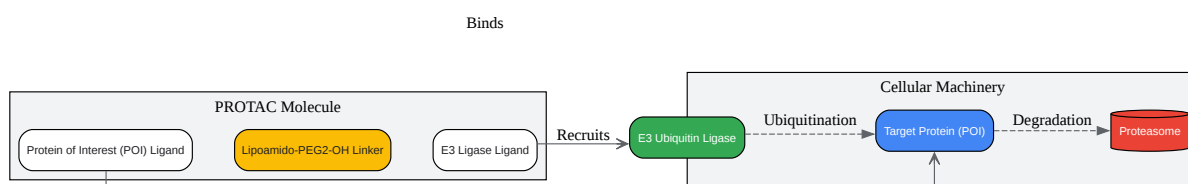
Procedure:

- Lipid Stock Preparation:
 - Prepare stock solutions of the ionizable lipid, DSPC, cholesterol, and **Lipoamido-PEG2-OH** in ethanol at desired concentrations.
- Lipid Mixture Formulation:
 - Combine the lipid stock solutions in a predetermined molar ratio (e.g., 50:10:38.5:1.5 of ionizable lipid:DSPC:cholesterol:**Lipoamido-PEG2-OH**) to create the final lipid mixture in ethanol.
- LNP Assembly:
 - Rapidly mix the ethanolic lipid mixture with the aqueous buffer containing the therapeutic cargo at a specific flow rate and ratio, often using a microfluidic mixing device. This rapid mixing leads to the self-assembly of the lipids into LNPs, encapsulating the cargo.
- Dialysis and Concentration:
 - Dialyze the resulting LNP suspension against PBS (pH 7.4) to remove ethanol and raise the pH.
 - Concentrate the LNP formulation to the desired final concentration using a suitable method like tangential flow filtration.

Visualizing Molecular Interactions and Workflows

PROTAC Signaling Pathway

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. **Lipoamido-PEG2-OH** can serve as a flexible linker connecting the target protein-binding ligand and the E3 ligase-binding ligand.

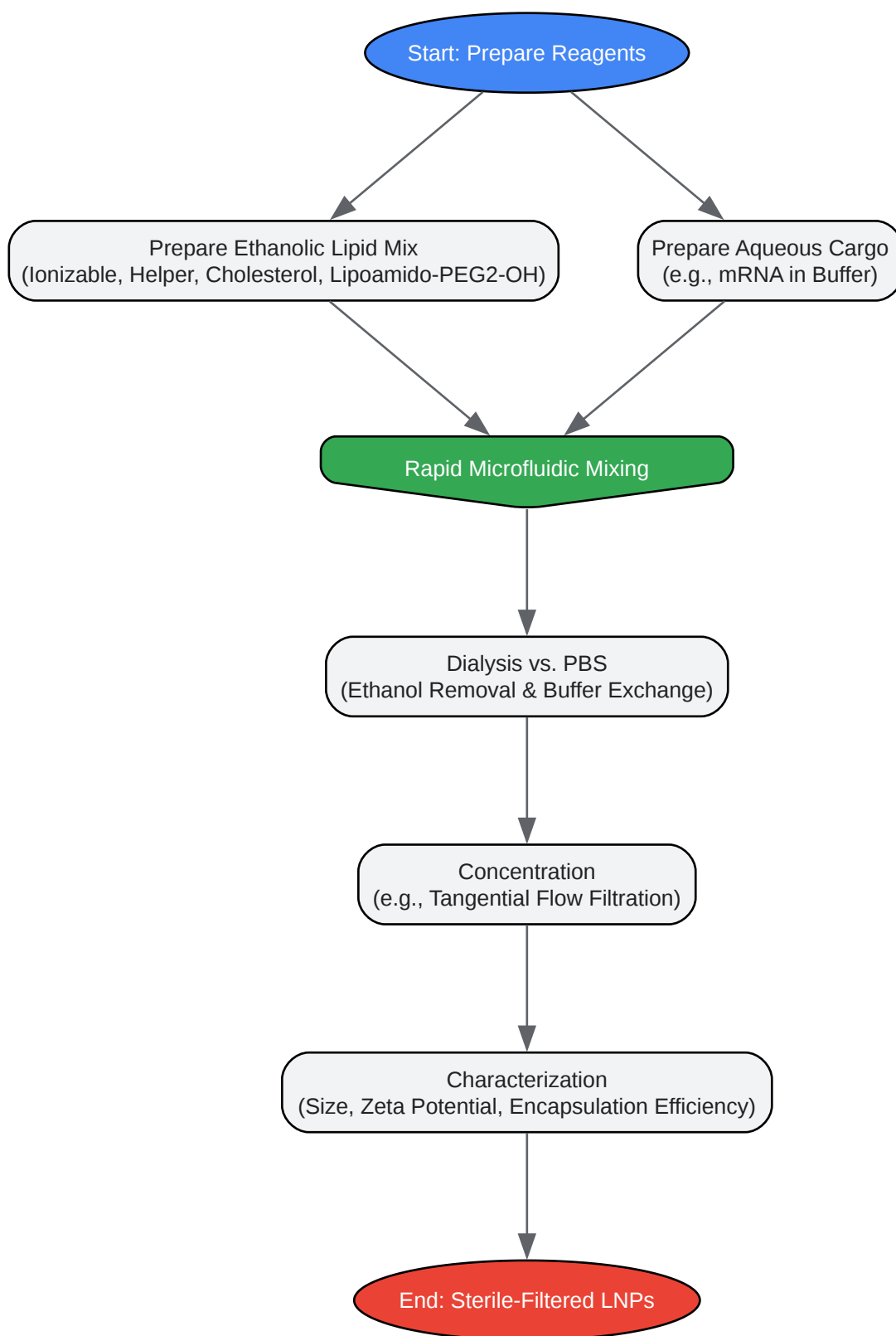


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Caption: PROTAC mechanism utilizing a **Lipoamido-PEG2-OH** linker.

Experimental Workflow for LNP Formulation

The following diagram illustrates a typical workflow for the formulation of lipid nanoparticles incorporating **Lipoamido-PEG2-OH**.



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Caption: Workflow for Lipid Nanoparticle (LNP) formulation.

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